2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide
Brand Name: Vulcanchem
CAS No.: 485379-23-5
VCID: VC0426471
InChI: InChI=1S/C18H18N2O4S/c1-11-8-12(2)17(13(3)9-11)19-16(21)10-20-18(22)14-6-4-5-7-15(14)25(20,23)24/h4-9H,10H2,1-3H3,(H,19,21)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4g/mol

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide

CAS No.: 485379-23-5

Main Products

VCID: VC0426471

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4g/mol

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide - 485379-23-5

CAS No. 485379-23-5
Product Name 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide
Molecular Formula C18H18N2O4S
Molecular Weight 358.4g/mol
IUPAC Name N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H18N2O4S/c1-11-8-12(2)17(13(3)9-11)19-16(21)10-20-18(22)14-6-4-5-7-15(14)25(20,23)24/h4-9H,10H2,1-3H3,(H,19,21)
Standard InChIKey NIYYGQABAJWXJB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
PubChem Compound 1006746
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator